REACTION_CXSMILES
|
[Si:1]([O:18][CH2:19][CH2:20][C:21](N)=[NH:22])([C:14]([CH3:17])([CH3:16])[CH3:15])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN(C=C1C(=O)CCCC1=O)C>CCO>[C:14]([Si:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[O:18][CH2:19][CH2:20][C:21]#[N:22])([CH3:17])([CH3:15])[CH3:16]
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Name
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3-(tert-butyldiphenylsilyloxy) propanamidine
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Quantity
|
25 g
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Type
|
reactant
|
Smiles
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[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCCC(=N)N
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Name
|
|
Quantity
|
12.8 g
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Type
|
reactant
|
Smiles
|
CN(C)C=C1C(CCCC1=O)=O
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
|
CCO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the solvent was evaporated
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OCCC#N)(C1=CC=CC=C1)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |